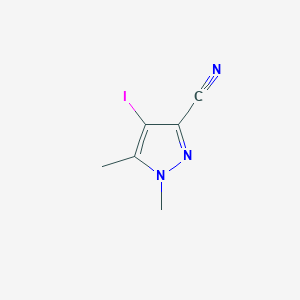
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C6H6IN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of an iodine atom and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile typically involves the iodination of 1,5-dimethylpyrazole-3-carbonitrile. One common method is the reaction of 1,5-dimethylpyrazole-3-carbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) and an appropriate solvent (e.g., toluene, ethanol) under inert atmosphere.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using a metal catalyst (e.g., Pd/C) under hydrogen gas.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Reduction Reactions: 4-Amino-1,5-dimethylpyrazole-3-carbonitrile or its derivatives.
科学的研究の応用
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the iodine atom and nitrile group can enhance its binding affinity and selectivity towards target proteins, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-1,5-dimethylpyrazole-3-carbonitrile
- 4-Chloro-1,5-dimethylpyrazole-3-carbonitrile
- 4-Fluoro-1,5-dimethylpyrazole-3-carbonitrile
Uniqueness
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
54384-71-3; 863752-94-7 |
|---|---|
分子式 |
C6H6IN3 |
分子量 |
247.039 |
IUPAC名 |
4-iodo-1,5-dimethylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3 |
InChIキー |
CWPNLYCUEKSGOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C#N)I |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















